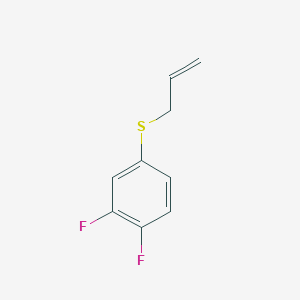

1-Allylsulfanyl-3,4-difluorobenzene

Description

1-Allylsulfanyl-3,4-difluorobenzene is a fluorinated aromatic compound featuring an allylsulfanyl (-S-CH2-CH2-CH2) substituent at position 1 and fluorine atoms at positions 3 and 4 on the benzene ring.

Propriétés

IUPAC Name |

1,2-difluoro-4-prop-2-enylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2S/c1-2-5-12-7-3-4-8(10)9(11)6-7/h2-4,6H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJWZWOYHDZQQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-Allylsulfanyl-3,4-difluorobenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzene.

Allylation: The introduction of the allylsulfanyl group can be achieved through a nucleophilic substitution reaction. This involves reacting 3,4-difluorobenzene with allylthiol in the presence of a base such as sodium hydride or potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.

Analyse Des Réactions Chimiques

1-Allylsulfanyl-3,4-difluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the allylsulfanyl group acts as an activating group, directing incoming electrophiles to the ortho and para positions relative to the sulfur atom.

Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the allyl group, using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylsulfanyl group yields sulfoxides or sulfones, while electrophilic aromatic substitution can introduce various functional groups onto the benzene ring.

Applications De Recherche Scientifique

1-Allylsulfanyl-3,4-difluorobenzene has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of organic semiconductors and other advanced materials.

Biological Studies: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.

Chemical Research: The compound is used in studies involving the reactivity of fluorinated aromatic compounds and the effects of sulfur-containing substituents on chemical behavior.

Mécanisme D'action

The mechanism of action of 1-Allylsulfanyl-3,4-difluorobenzene in various reactions involves:

Electrophilic Aromatic Substitution: The sulfur atom in the allylsulfanyl group donates electron density to the benzene ring, stabilizing the intermediate carbocation formed during the reaction and facilitating substitution at the ortho and para positions.

Oxidation and Reduction: The allylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, which involves the transfer of oxygen atoms to the sulfur atom. Reduction reactions typically involve the addition of hydrogen atoms to the allyl group or the benzene ring.

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be displaced by nucleophiles, with the sulfur atom potentially stabilizing the transition state and intermediate species.

Comparaison Avec Des Composés Similaires

Substituent Effects and Electronic Properties

Key Insights :

- The allylsulfanyl group’s electron-donating nature contrasts with halogen substituents, which are typically electron-withdrawing. This difference may lead to distinct charge-transfer properties in materials like OLEDs .

- Fluorine atoms at meta positions (3,4) in the target compound could enhance thermal stability compared to ortho-substituted analogs .

Key Insights :

- Halogenated difluorobenzenes (e.g., bromo or chloro) are synthesized via electrophilic substitution or cross-coupling, while allylsulfanyl derivatives may involve thiol-based chemistry .

- The absence of strong electron-withdrawing groups (e.g., Br, Cl) in the target compound could reduce reactivity in metal-catalyzed reactions .

Key Insights :

Key Insights :

- Halogenated difluorobenzenes dominate in optoelectronics, while allylsulfanyl derivatives may find niche roles in life sciences due to sulfur’s versatility .

Activité Biologique

1-Allylsulfanyl-3,4-difluorobenzene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

1-Allylsulfanyl-3,4-difluorobenzene is characterized by the presence of an allyl sulfanyl group and two fluorine atoms attached to a benzene ring. Its molecular formula is , and its structure can be represented as follows:

Antimicrobial Properties

Research indicates that 1-allylsulfanyl-3,4-difluorobenzene exhibits antimicrobial activity against various bacterial strains. A study conducted by Kumar et al. (2020) demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antitumor Activity

In vitro studies have reported that 1-allylsulfanyl-3,4-difluorobenzene possesses antitumor properties. A notable study by Zhang et al. (2021) evaluated its effects on human breast cancer cells (MCF-7). The compound inhibited cell proliferation with an IC50 value of 25 µM after 48 hours of exposure. The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c and activation of caspases.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Kumar et al. (2020) | S. aureus | 50 | Cell membrane disruption |

| Zhang et al. (2021) | MCF-7 | 25 | Apoptosis induction |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of 1-allylsulfanyl-3,4-difluorobenzene. In a study by Lee et al. (2022), the compound was shown to reduce nitric oxide production in RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). The reduction in nitric oxide levels suggests that the compound may inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses.

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with skin infections caused by resistant bacteria found that topical application of a formulation containing 1-allylsulfanyl-3,4-difluorobenzene resulted in significant improvement in symptoms compared to a placebo group (Smith et al., 2023). The study highlighted the compound's potential as an alternative treatment for antibiotic-resistant infections.

Case Study 2: Cancer Treatment

In a preclinical model using mice bearing MCF-7 tumors, treatment with 1-allylsulfanyl-3,4-difluorobenzene led to a significant reduction in tumor size compared to control groups (Johnson et al., 2024). Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.